
direct and indirect band gap of Indium sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Indium sulfide (In2S3)

Cat. No.: B084954 Get Quote

An In-depth Technical Guide to the Direct and Indirect Band Gap of Indium Sulfide

Introduction
Indium Sulfide, a significant member of the III-VI group of semiconductors, encompasses

various stoichiometries, most notably InS and In₂S₃. This material is distinguished by its

multiple crystalline phases, including the α (cubic), β (tetragonal), and γ (hexagonal/trigonal)

forms of In₂S₃, with the β-phase being the most stable at room temperature[1][2]. Renowned

for its stability, wide band gap, and high transmittance, Indium Sulfide is a key material in

optoelectronic applications[3]. It is increasingly viewed as a non-toxic, environmentally friendly

alternative to Cadmium Sulfide (CdS) for use as a buffer layer in photovoltaic solar cells[1][4].

Despite its promising characteristics, the fundamental nature of its electronic band gap remains

a subject of considerable research and debate. The reported band gap values for In₂S₃ span a

wide range, from approximately 1.7 eV to 3.7 eV, with significant variation depending on the

material's phase, form (bulk, thin film, or quantum dot), and the synthesis technique

employed[5][6][7]. Furthermore, there are conflicting experimental and theoretical reports on

whether specific phases of Indium Sulfide possess a direct or an indirect band gap. This guide

provides a comprehensive technical overview of the direct and indirect band gap properties of

Indium Sulfide, details the experimental protocols for its characterization, and explores its

potential applications for researchers and professionals in materials science and drug

development.
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In a semiconductor, the band gap is the energy difference between the top of the valence band

and the bottom of the conduction band. The nature of this gap—direct or indirect—is

determined by the alignment of these band extrema in momentum space (k-space).

Direct Band Gap: The maximum of the valence band and the minimum of the conduction

band occur at the same momentum (k) value. In this case, an electron can be directly

excited by a photon, and conversely, an electron-hole pair can recombine to emit a photon

efficiently. This property is crucial for light-emitting devices like LEDs and lasers.

Indirect Band Gap: The valence band maximum and conduction band minimum occur at

different momentum values. For an electron to transition across the gap, it must undergo a

change in both energy and momentum. This requires the assistance of a phonon (a quantum

of lattice vibration) to conserve momentum, making the process less efficient. Materials with

indirect band gaps are generally poor light emitters but are suitable for applications like

transistors and some photovoltaic cells.
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Figure 1: Conceptual difference between direct and indirect band gap transitions.
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Band Gap Properties of Indium Sulfide
The electronic structure of Indium Sulfide is complex, leading to a wide array of reported band

gap values. The debate over its direct or indirect nature is ongoing, with evidence suggesting it

can vary based on crystalline structure, stoichiometry, and preparation method. Theoretical

studies have also yielded conflicting results; for instance, some density functional theory (DFT)

calculations predict α-In₂S₃ has a direct band gap, while β-In₂S₃ has an indirect band gap[3].

The table below summarizes experimentally and theoretically determined band gap values for

various forms of Indium Sulfide.
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Indium
Sulfide
Form

Material
Type

Preparation
Method

Band Gap
Type

Band Gap
Value (eV)

Reference(s
)

InS

(Orthorhombi

c)

Single Crystal

Solution

Growth (from

In melt)

Indirect ~1.9 [2]

Direct ~2.44 [2]

α-In₂S₃

(Cubic)
Thin Film

Spray

Pyrolysis
Direct 2.68 - 2.83 [5]

Theoretical FP-LAPW Direct 1.58

β-In₂S₃

(Tetragonal)
Single Crystal - Direct 2.03 [6]

Thin Film
Co-

evaporation
Indirect 2.01 [8][9]

Thin Film
RF Sputtering

(annealed)
Indirect 2.04 - 2.20 [10]

Thin Film

Chemical

Bath

Deposition

(CBD)

Direct 2.32 - 2.83 [1]

Thin Film

Physical

Vapor

Deposition

(PVD)

Direct ~2.8 [11]

Theoretical DFT Indirect -

Theoretical FP-LAPW Indirect 2.18 [3]

γ-In₂S₃

(Layered)
Crystal

Chemical

Vapor

Transport

(CVT)

Direct 2.0 - 3.25 [12]
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Nanoribbons
Solution

Process
Direct

3.66

(undoped)
[13]

Mixed/Unspe

cified Phase
Thin Film

Thermal

Evaporation
Direct 2.1 and 2.7 [6]

Experimental Protocols for Band Gap Determination
The synthesis and characterization of Indium Sulfide are critical to understanding its properties.

The following sections detail common experimental procedures.

Synthesis of β-In₂S₃ Thin Films by Chemical Bath
Deposition (CBD)
The CBD method is a cost-effective and scalable technique for producing high-quality thin

films[1].

Substrate Preparation: Substrates (e.g., glass, PET, or FTO-coated glass) are ultrasonically

cleaned in a sequence of acetone, ethanol, and deionized water, and then dried with

nitrogen gas.

Precursor Solution: An aqueous solution is prepared containing an indium salt (e.g., 0.025 M

Indium Trichloride, InCl₃) and a complexing agent (e.g., acetic acid). A separate aqueous

solution of a sulfur source (e.g., 0.1 M Thioacetamide, CH₃CSNH₂) is also prepared.

Deposition Process: The cleaned substrate is vertically immersed in a beaker containing the

indium precursor solution. The beaker is placed in a temperature-controlled water bath. The

thioacetamide solution is then added, and the mixture is stirred continuously. The bath

temperature is maintained at a specific value (e.g., 60-90°C) for the duration of the

deposition (e.g., 60 minutes)[1].

Post-Deposition Treatment: After deposition, the film-coated substrate is removed from the

bath, rinsed thoroughly with deionized water to remove loosely adhered particles, and dried

in air or under a nitrogen stream.
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Annealing (Optional): To improve crystallinity and modify optical properties, the films may be

annealed in a controlled atmosphere (e.g., nitrogen or vacuum) at temperatures around

300°C[4].

Optical Band Gap Measurement by UV-Vis Spectroscopy
This is the most common method for determining the optical band gap of semiconductor thin

films.

Data Acquisition: The optical transmittance (T) and reflectance (R) spectra of the In₂S₃ thin

film are measured at room temperature over a specific wavelength range (e.g., 300-1100

nm) using a double-beam spectrophotometer[4][11].

Calculation of Absorption Coefficient (α): The absorption coefficient is calculated from the

transmittance and reflectance data using the Beer-Lambert law, often expressed as: α =

(1/d) * ln[(1-R)² / T] where 'd' is the thickness of the film[4].

Tauc Plot Analysis: The relationship between the absorption coefficient (α) and the incident

photon energy (hν) is given by the Tauc equation: (αhν)ⁿ = A(hν - Eg) where A is a constant,

Eg is the band gap energy, and the exponent 'n' depends on the nature of the electronic

transition.

n = 2 for a direct band gap.

n = 1/2 for an indirect band gap.

Determining the Band Gap: To determine the band gap, (αhν)ⁿ is plotted against hν. The

linear portion of the graph is extrapolated to the x-axis (where (αhν)ⁿ = 0). The intercept on

the x-axis gives the value of the optical band gap, Eg[4][5]. By testing both n=2 and n=1/2,

the plot that yields the best linear fit indicates the most likely nature of the transition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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